molecular formula C11H12Cl2N2O B11855844 3-Amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one

3-Amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one

Cat. No.: B11855844
M. Wt: 259.13 g/mol
InChI Key: WTJUGUHOEKJQEP-UHFFFAOYSA-N
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Description

3-Amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidin-2-one ring substituted with a 2,4-dichlorophenyl group at position 4, an ethyl group at position 1, and an amino group at position 2.

Properties

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

3-amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one

InChI

InChI=1S/C11H12Cl2N2O/c1-2-15-10(9(14)11(15)16)7-4-3-6(12)5-8(7)13/h3-5,9-10H,2,14H2,1H3

InChI Key

WTJUGUHOEKJQEP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(C1=O)N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor compound.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the dichlorophenyl group to a phenyl group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the amino or dichlorophenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Reduced phenyl derivatives.

    Substitution Products: Various substituted azetidinones depending on the reagents used.

Scientific Research Applications

3-Amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitution: The 2,4-dichlorophenyl group in the target compound provides greater lipophilicity compared to mono-chloro (e.g., 4-chlorophenyl in ) or fluorine-substituted analogs (e.g., 4-fluorophenyl in ). This may enhance penetration into hydrophobic biological targets.
  • Position 3 Functionalization: The amino group in the target compound contrasts with nitro or phenoxy groups in analogs (e.g., ), which may alter hydrogen-bonding capabilities and reactivity.

Physicochemical Properties

  • NMR Data : The 2,4-dichlorophenyl group in the target compound would likely produce distinct aromatic proton signals (δ 7.3–7.7 ppm) similar to (E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one (δ 7.30 ppm for dichlorophenyl protons in ).
  • Crystallography : Azetidin-2-ones with nitro or methoxy substituents (e.g., ) exhibit planar ring conformations, stabilized by intramolecular hydrogen bonds.

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